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This guide provides troubleshooting assistance for common memory-related issues
encountered during single-cell analysis using Pegasus.

Frequently Asked Questions (FAQSs)

Q1: My Pegasus job failed with an "out of memory" error. What is the most common cause?

Al: The most frequent cause of "out of memory" errors is underestimating the resources
required for your dataset size. Single-cell datasets are often large, and operations like loading
data, normalization, clustering, and differential expression analysis can be memory-intensive.
The job may crash when it attempts to allocate more memory than is available in the
computational environment.[1] It is crucial to request sufficient memory when submitting your
job.[1][2]

Q2: How can | request more memory for my Pegasus job?

A2: The method for requesting memory depends on your computational environment (e.g., a
high-performance computing cluster using Slurm). Typically, you can specify the required
memory in your job submission script. For example, using Slurm, you can use flags like --
mem= or --mem-per-cpu=.[2]
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e --mem=64000 requests 64GB of total memory for the job.
e --mem-per-cpu=4000 requests 4GB of memory for each CPU core allocated to the job.
Consult your cluster's documentation for the specific commands and syntax.

Q3: I'm working with a very large dataset (over 1 million cells). How can | manage memory
consumption effectively?

A3: Analyzing very large datasets requires specific strategies to prevent memory overload.
Consider the following approaches:

o Use Memory-Efficient File Formats: Pegasus utilizes the Zarr file format, which offers better
I/0 performance and is suitable for handling large datasets that may not fit entirely into
memory.[3]

o Subsetting and Iterative Analysis: If possible, analyze a subset of your data first to estimate
resource requirements. For certain analyses, you can process the data in chunks or batches.

o Down-sampling: For visualization steps like generating t-SNE or UMAP plots, you can
perform the analysis on a representative subset of cells to reduce memory usage. The net-
down-sample-fraction parameter in the cluster command can be useful here.[4]

¢ Increase Resources: For large-scale analyses, it is often necessary to request nodes with a
significant amount of RAM (e.g., 200 GB or more).[5]

Q4: Does the number of threads or CPUs affect memory usage in Pegasus?

A4: Yes, the number of threads (workers) can impact memory consumption. Using multiple
threads can lead to increased memory usage due to data duplication and overhead from
parallel processing.[1] If you are running into memory issues, try reducing the number of
workers or threads. For example, the de_analysis function in Pegasus has an n_jobs
parameter to control the number of threads used.[6] Conversely, for some tasks, allocating an
appropriate number of CPUs per task is important for efficient processing without excessive
memory competition.[7]

Q5: Which specific steps in a typical single-cell analysis workflow are most memory-intensive?

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b039198?utm_src=pdf-body
https://pegasus.readthedocs.io/en/1.0.0/
https://github.com/lilab-bcb/pegasus/blob/master/pegasus/commands/Clustering.py
https://pmc.ncbi.nlm.nih.gov/articles/PMC7437817/
https://www.benchchem.com/product/b039198?utm_src=pdf-body
https://pegasus.dfki.de/docs/slurm-cluster/known-issues/
https://www.benchchem.com/product/b039198?utm_src=pdf-body
https://pegasus.readthedocs.io/en/stable/api/pegasus.de_analysis.html
https://pegasus.isi.edu/documentation/manpages/pegasus-mpi-cluster.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

A5: Several steps can be particularly demanding on memory:

Data Loading: Reading large count matrices into memory is the first potential bottleneck.

o Normalization and Scaling: These steps often create new data matrices, increasing the
memory footprint.

o Highly Variable Gene (HVG) Selection: This can be memory-intensive, especially with a large
number of cells.

o Dimensionality Reduction (PCA): Principal Component Analysis on a large gene-by-cell
matrix requires significant memory.

o Graph-Based Clustering: Constructing a k-nearest neighbor (k-NN) graph on tens of
thousands to millions of cells is computationally and memory-intensive.

« Differential Expression (DE) Analysis: Comparing gene expression across numerous clusters
can consume a large amount of memory, especially with statistical tests like the t-test or
Mann-Whitney U test on the full dataset.[6][8]

Troubleshooting Guides

Guide 1: Diagnhosing and Resolving a General "Out of
Memory" Error

This guide provides a systematic approach to troubleshooting memory errors.
Experimental Protocol:

« |dentify the Failing Step: Examine the log files of your failed Pegasus run to pinpoint the
exact command or function that caused the memory error.

o Estimate Resource Requirements: Refer to the table below to get a baseline estimate of the
memory required for your dataset size.

e Re-run with Increased Memory: Double the requested memory in your job submission script
and re-run the analysis. If it succeeds, you can incrementally reduce the memory in
subsequent runs to find the optimal amount.
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» Reduce Parallelization: If increasing memory is not feasible or doesn't solve the issue,
reduce the number of threads/CPUs requested for the job (e.g., set n_jobs=1 in the relevant
Pegasus function).[6]

o Optimize Data Handling: For very large datasets, ensure you are using a memory-mapped
format like Zarr.[3] Consider down-sampling for non-critical, memory-intensive visualization
steps.[4]

Quantitative Data Summary:

Recommended RAM for

Number of Cells Estimated Minimum RAM .
Complex Analysis

5,000 - 20,000 16 - 32 GB 32-64GB

20,000 - 100,000 32-64 GB 64 - 128 GB

100,000 - 500,000 64 - 128 GB 128 - 256 GB

500,000 - 1,000,000+ 128 - 256 GB 256 - 512+ GB

Note: These are estimates. Actual memory usage can vary based on the complexity of the data
(e.g., number of genes detected) and the specific analysis steps performed.

Troubleshooting Workflow Diagram:
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Caption: General workflow for troubleshooting out-of-memory errors.
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Guide 2: Optimizing Memory for the pegasus cluster
Command

The cluster command in Pegasus performs several memory-intensive steps, including
dimensionality reduction and graph-based clustering.[9]

Experimental Protocol:

o Baseline Run: Execute the pegasus cluster command with the recommended memory for
your dataset size (see table above).

« |solate Bottleneck: If the process fails, check the logs to see if a specific step within the
clustering workflow (e.g., PCA, neighbor calculation, FLE visualization) is the culprit.

o Adjust Visualization Parameters: Force-directed layout embedding (FLE) for visualization can
be particularly memory-heavy. If FLE is the issue, you can adjust its memory allocation
directly using the --fle-memory parameter.[4] For example, --fle-memory 16 allocates 16GB
of memory for this specific step.

e Reduce Neighbors for Graph Construction: For very large datasets, consider reducing the
number of neighbors (--K) used for graph construction. This can decrease the size of the
graph object stored in memory.

e Process in Batches (if applicable): If batch correction methods like Harmony are used,
ensure that the process is not loading all batches into memory simultaneously in a way that
exceeds resources.

Logical Relationship Diagram:
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Caption: Key parameters affecting memory in the pegasus cluster command.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b039198#troubleshooting-memory-issues-in-single-
cell-analysis-with-pegasus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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